An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Fluoride
An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) fluoride (B91410) (C₇H₇F), also known as (fluoromethyl)benzene or α-fluorotoluene, is a significant organofluorine compound that serves as a versatile reagent and building block in organic synthesis.[1][2] Its unique combination of an aromatic ring and a fluorinated methyl group imparts distinct chemical properties that are of considerable interest in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of benzyl fluoride, with a particular focus on its relevance to drug development.
Chemical Structure and Properties
Benzyl fluoride consists of a benzene (B151609) ring attached to a fluoromethyl group. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which contributes to the compound's thermal and chemical stability under certain conditions.[2]
Physicochemical Properties
A summary of the key physicochemical properties of benzyl fluoride is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₇F | [5] |
| Molecular Weight | 110.13 g/mol | [5] |
| CAS Number | 350-50-5 | [5] |
| Appearance | Colorless liquid | [6] |
| Density | 1.0228 g/cm³ at 25 °C | [6] |
| Melting Point | -35 °C | [6] |
| Boiling Point | 139-140 °C | [6][7] |
| Solubility | Soluble in organic solvents such as alcohol, acetone, and ether; low solubility in water. | [1] |
| Refractive Index | 1.4890 | [8] |
Spectroscopic Data
The structural elucidation of benzyl fluoride is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.
| Spectroscopic Technique | Key Features and Assignments | References |
| ¹H NMR (in CDCl₃) | δ ~5.36 ppm (d, J = ~47 Hz, 2H, -CH₂F), δ ~7.37 ppm (m, 5H, Ar-H) | [6][9] |
| ¹³C NMR | Characteristic signals for the fluoromethyl carbon and aromatic carbons. The carbon of the -CH₂F group shows a doublet due to coupling with fluorine. | [10][11] |
| ¹⁹F NMR | A characteristic triplet in the proton-coupled spectrum due to coupling with the two benzylic protons. | [5][12] |
| Infrared (IR) Spectroscopy | Strong C-F stretching vibration typically observed in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present. | [13][14][15][16] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 110. A prominent fragment is often the tropylium (B1234903) ion at m/z 91, resulting from the loss of a fluorine radical. | [13][17][18][19] |
Reactivity and Stability
Benzyl fluoride can undergo electrophilic substitution reactions on the aromatic ring, typical of benzene derivatives. The fluoromethyl group also allows for nucleophilic substitution reactions, although the C-F bond is generally less reactive than other carbon-halogen bonds.[1] While stable under normal conditions, it can be an alkylating agent.[20] It is important to handle benzyl fluoride with care as it can be an irritant.[20] Spontaneous decomposition in glass vessels has been reported, suggesting that appropriate storage containers should be used.[19]
Experimental Protocols
Synthesis of Benzyl Fluoride from Benzyl Alcohol using DAST
A common laboratory-scale synthesis of benzyl fluoride involves the deoxofluorination of benzyl alcohol using (diethylamino)sulfur trifluoride (DAST).[8][21]
Procedure:
-
In a fume hood, dissolve benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice water (10 mL) and dichloromethane (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain benzyl fluoride.[22][23][24][25][26]
Purification by Fractional Distillation
Fractional distillation is an effective method for purifying benzyl fluoride from reaction mixtures, especially when volatile impurities are present.[22][23][24][25][26]
Procedure:
-
Set up a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Add the crude benzyl fluoride to the distillation flask along with boiling chips.
-
Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.
-
The component with the lower boiling point will vaporize first, ascend the column, and condense in the condenser.
-
Collect the distillate in fractions as the temperature at the thermometer stabilizes and then rises. The fraction collected at the known boiling point of benzyl fluoride (139-140 °C) will be the purified product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of benzyl fluoride and identifying any byproducts.[27][28][29][30]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Role in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[3][4][20] The benzyl fluoride moiety serves as a valuable building block in this context for several reasons:
-
Metabolic Stability: The strong C-F bond can block metabolic oxidation at the benzylic position, thereby increasing the drug's half-life and bioavailability.[31]
-
Lipophilicity Modulation: The fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier (BBB).[32][33][34]
-
Conformational Control: The electronegativity of fluorine can influence the conformation of a molecule through steric and electronic effects, potentially leading to improved binding affinity and selectivity for its target.
-
PET Imaging: The radioactive isotope fluorine-18 (B77423) can be incorporated into the benzyl fluoride structure to create radiotracers for positron emission tomography (PET) imaging, a powerful diagnostic tool in clinical research.[1][35][36][37][38]
While specific blockbuster drugs containing an unsubstituted benzyl fluoride core are not prominently cited, the strategic introduction of a fluoromethyl group on an aromatic ring is a recurring theme in the development of various therapeutic agents, including those targeting the central nervous system (CNS).[32][39][40] The principles governing the utility of the benzyl fluoride moiety are integral to the design of numerous modern pharmaceuticals.
Safety and Handling
Benzyl fluoride is a flammable liquid and vapor.[6] It is harmful if swallowed or in contact with skin and can cause skin irritation and serious eye damage.[35] It is crucial to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Store in a cool, dry, well-ventilated area away from ignition sources.[6] For detailed safety information, always consult the Safety Data Sheet (SDS).[5]
Conclusion
Benzyl fluoride is a valuable chemical entity with a unique set of properties derived from its aromatic and fluorinated components. Its utility in organic synthesis, particularly as a building block for more complex molecules, is well-established. For researchers and professionals in drug development, a thorough understanding of the chemical behavior, synthesis, and strategic application of the benzyl fluoride moiety is essential for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. As advances in fluorination chemistry continue, the importance of versatile fluorinated building blocks like benzyl fluoride is poised to grow.
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